rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
Description
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic sulfone-containing pyrrole derivative characterized by a fused thieno-pyrrole scaffold. The compound features a hexahydro backbone (six-membered saturated ring system) with a benzyl substituent at the 5-position and two sulfone groups at the 1,1-positions. Its stereochemistry (3aS,6aS) confers rigidity to the scaffold, making it a promising candidate for drug discovery due to enhanced binding specificity .
Properties
IUPAC Name |
(3aS,6aS)-5-benzyl-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-17(16)7-6-12-9-14(10-13(12)17)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOUAFQWDNCSC-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thieno[2,3-c]pyrrole precursor in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the 1,1-dioxide functionality.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides .
Scientific Research Applications
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The benzyl group in the target compound increases molecular weight (263.35 vs. 161.22 for the parent scaffold) and hydrophobicity, likely enhancing binding to lipophilic enzyme pockets .
- Methoxy-substituted analogs (e.g., from ) exhibit lower XLogP values (-1), suggesting higher polarity compared to the benzyl derivative .
Ring Saturation and Conformation: Hexahydro vs. Octahydro derivatives (e.g., thiopyrano-pyrrole in ) introduce additional ring atoms, altering spatial geometry and solubility (e.g., hydrochloride salt form) .
Synthetic Routes :
- The dihydro analog () is synthesized via cyclocondensation of 2-sulfolene with TosMIC, while hexahydro derivatives often require hydrogenation or cycloaddition .
- Functionalization (e.g., benzylation) likely follows post-cyclization steps, as seen in tert-butyl and benzotriazole derivatives () .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability:
Enzyme Inhibition Potential:
Metabolic Stability:
- Glutathione adduct screening () suggests that electron-deficient scaffolds (e.g., sulfones) resist metabolic degradation, a feature shared by the target compound .
Biological Activity
Overview
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique thieno[2,3-c]pyrrole core and a benzyl substituent, this compound has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C₁₃H₁₇NO₂S
- Molecular Weight : 251.34 g/mol
- CAS Number : 1320326-66-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of enzyme activity or receptor function. The compound may induce apoptosis in cancer cells through the intrinsic and extrinsic pathways by generating reactive oxygen species (ROS) and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. The compound has demonstrated:
- Induction of Apoptosis : It triggers programmed cell death in various cancer cell lines by activating caspases through mitochondrial oxidative stress pathways .
- Inhibition of Kinases : The compound exhibits selective inhibitory activity against several kinases involved in cancer progression. For instance, it has shown significant inhibition against PKCa, JNK2, TrkA, ERK1, and VEGFR at low nanomolar concentrations .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens.
Study 1: Antitumor Activity
A study conducted by Kilic-Kurt et al. (2019) reported that pyrrole derivatives with structural modifications at specific positions exhibited enhanced cytotoxicity against A549 and HeLa cell lines. The introduction of a benzodioxole moiety at position 7 significantly increased the compound's potency as an apoptosis inducer .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 3 | A549 | 0.84 |
| Compound 3 | HeLa | Not specified |
Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase selectivity, various pyrrole derivatives were screened against a panel of 124 kinases. The results indicated that this compound inhibited multiple kinases with over 50% inhibition at concentrations around 25 nM. This highlights its potential as a lead compound for developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
